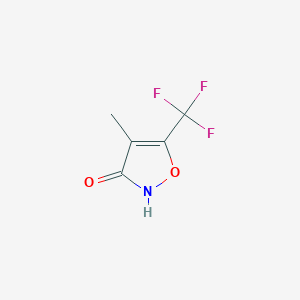
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole, also known as HTMT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HTMT is a member of the isoxazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to the observed anxiolytic and anticonvulsant effects.
Effets Biochimiques Et Physiologiques
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has been shown to increase the duration of the opening of the GABA-A receptor channel, resulting in an increase in the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, which is responsible for the observed anticonvulsant and anxiolytic effects of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have a high affinity for the GABA-A receptor, making it a useful tool for studying the effects of GABA modulation. However, 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is not fully understood, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole. One area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor. 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole could serve as a starting point for the development of new compounds with improved properties. Another area of interest is the investigation of the potential therapeutic applications of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole in various neurological disorders, such as epilepsy and anxiety disorders. Finally, the exact mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole needs to be further elucidated to fully understand its effects on the GABA-A receptor and its potential therapeutic applications.
Conclusion:
In conclusion, 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole is a compound with significant potential for therapeutic applications. Its ability to modulate the activity of the GABA-A receptor makes it a useful tool for studying the effects of GABA modulation. While there are still many unanswered questions regarding the mechanism of action of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole, its potential for use in the treatment of neurological disorders makes it an exciting area of research.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole involves the reaction of 3,4-dimethylisoxazole with trifluoroacetic anhydride and hydroxylamine hydrochloride. The reaction proceeds under mild conditions and yields 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. 3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole has also been investigated for its ability to modulate the activity of GABA-A receptors, which are the primary targets for many clinically used anxiolytic and anticonvulsant drugs.
Propriétés
Numéro CAS |
145433-09-6 |
|---|---|
Nom du produit |
3-Hydroxy-4-methyl-5-(trifluoromethyl)isoxazole |
Formule moléculaire |
C5H4F3NO2 |
Poids moléculaire |
167.09 g/mol |
Nom IUPAC |
4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H4F3NO2/c1-2-3(5(6,7)8)11-9-4(2)10/h1H3,(H,9,10) |
Clé InChI |
QMRYPJIUJGIALR-UHFFFAOYSA-N |
SMILES |
CC1=C(ONC1=O)C(F)(F)F |
SMILES canonique |
CC1=C(ONC1=O)C(F)(F)F |
Synonymes |
3(2H)-Isoxazolone,4-methyl-5-(trifluoromethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



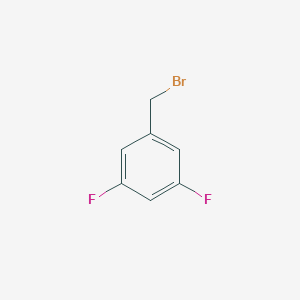
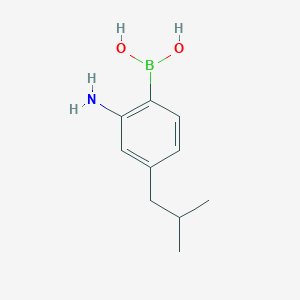
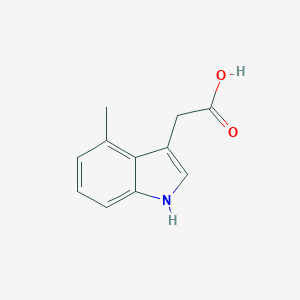
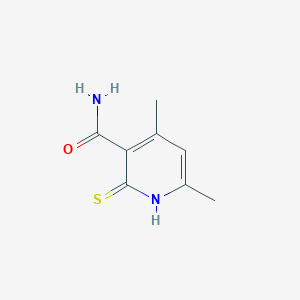
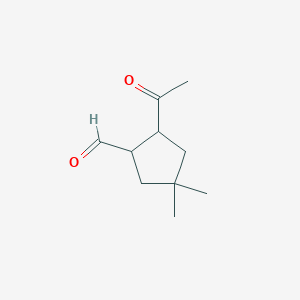
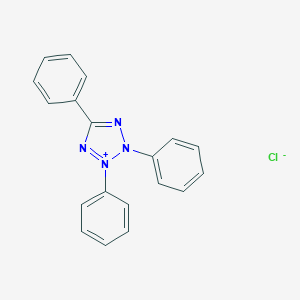
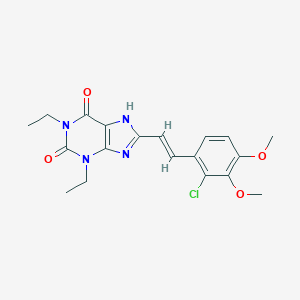
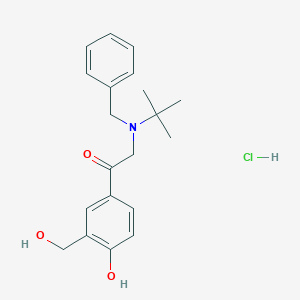
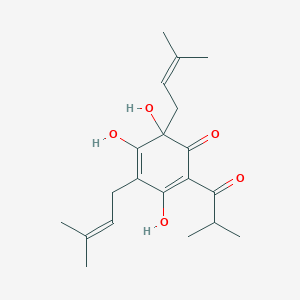
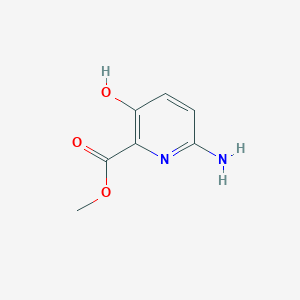
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
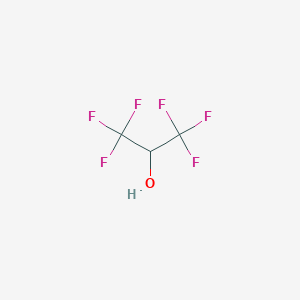

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)